2-Phenylcyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclobutane-1-thiol is an organic compound with the molecular formula C10H12S It features a cyclobutane ring substituted with a phenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate phenyl-substituted cyclobutane derivative. The high nucleophilicity of sulfur in sodium hydrosulfide facilitates the substitution reaction, leading to the formation of the thiol group on the cyclobutane ring .
Another method involves the use of thiourea as a nucleophilic sulfur source. The reaction between thiourea and a phenyl-substituted cyclobutane derivative produces alkylisothiouronium salts, which are subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2-Phenylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Phenylcyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Phenylcyclobutane-1-thiol can be compared with other thiol-containing compounds, such as:
Cyclobutane-1-thiol: Lacks the phenyl group, resulting in different reactivity and applications.
2-Phenylcyclobutane-1-ol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and uses.
Phenylmethanethiol: Features a simpler structure with a thiol group attached to a benzene ring.
The presence of the phenyl group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-phenylcyclobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLDGNOGUXMZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.